molecular formula C16H24N2O4S B5341991 N-[5-(azepan-1-ylsulfonyl)-2-ethoxyphenyl]acetamide

N-[5-(azepan-1-ylsulfonyl)-2-ethoxyphenyl]acetamide

Cat. No.: B5341991
M. Wt: 340.4 g/mol
InChI Key: IXPZEOHMWJATCZ-UHFFFAOYSA-N
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Description

N-[5-(azepan-1-ylsulfonyl)-2-ethoxyphenyl]acetamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a sulfonamide group, which is known for its broad spectrum of biological activities, and an acetamide linkage, which contributes to its diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(azepan-1-ylsulfonyl)-2-ethoxyphenyl]acetamide typically involves the reaction of 5-(azepan-1-ylsulfonyl)-2-ethoxybenzoic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their conversion into the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(azepan-1-ylsulfonyl)-2-ethoxyphenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfonic acids, and various substituted phenylacetamides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(azepan-1-ylsulfonyl)-2-ethoxyphenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group enhances its solubility and reactivity compared to similar compounds with different substituents .

Properties

IUPAC Name

N-[5-(azepan-1-ylsulfonyl)-2-ethoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-3-22-16-9-8-14(12-15(16)17-13(2)19)23(20,21)18-10-6-4-5-7-11-18/h8-9,12H,3-7,10-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPZEOHMWJATCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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